molecular formula C14H14O B15181138 3-(1-Phenylethyl)phenol CAS No. 1529462-36-9

3-(1-Phenylethyl)phenol

Cat. No.: B15181138
CAS No.: 1529462-36-9
M. Wt: 198.26 g/mol
InChI Key: YIRXHCFQVQYKCZ-UHFFFAOYSA-N
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Description

3-(1-Phenylethyl)phenol is an organic compound belonging to the class of phenols It is characterized by a phenol group attached to a benzene ring, which is further substituted with a 1-phenylethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Phenylethyl)phenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of phenol with 1-phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Phenylethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Quinones

    Reduction: Corresponding alcohols

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1-Phenylethyl)phenol involves its interaction with cellular components, leading to various biological effects. In cancer research, it has been shown to induce apoptosis through the activation of specific signaling pathways and the disruption of mitochondrial function . The compound’s phenolic structure allows it to interact with cellular proteins and enzymes, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

    Phenol: The parent compound with a simpler structure.

    4-(1-Phenylethyl)phenol: A positional isomer with the 1-phenylethyl group at the fourth position.

    2-(1-Phenylethyl)phenol: Another positional isomer with the 1-phenylethyl group at the second position.

Uniqueness: 3-(1-Phenylethyl)phenol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the 1-phenylethyl group can affect the compound’s ability to undergo electrophilic aromatic substitution reactions and its interaction with biological targets.

Properties

CAS No.

1529462-36-9

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

3-(1-phenylethyl)phenol

InChI

InChI=1S/C14H14O/c1-11(12-6-3-2-4-7-12)13-8-5-9-14(15)10-13/h2-11,15H,1H3

InChI Key

YIRXHCFQVQYKCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC(=CC=C2)O

Origin of Product

United States

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